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Compound of Interest

Compound Name: Amidephrine

Cat. No.: B1664862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of amidephrine, a sympathomimetic

agent recognized for its selective agonist activity at α1-adrenergic receptors. It details the

compound's chemical properties, pharmacological profile, downstream signaling mechanisms,

and the experimental protocols used for its characterization.

Introduction
Amidephrine is a synthetic sympathomimetic amine belonging to the phenethylamine class of

compounds.[1][2] It is a selective α1-adrenergic receptor agonist used therapeutically as a

vasoconstrictor and topical nasal decongestant for conditions like allergic rhinitis.[1][3]

Marketed under brand names such as Fentrinol, it is typically used as a mesylate salt

(amidefrine mesilate).[1] Its primary pharmacological action is mimicking the effects of

endogenous catecholamines, like norepinephrine, at α1-adrenoceptors, leading to

vasoconstriction and an increase in blood pressure.

Chemical and Physical Properties
Amidephrine is structurally defined as N-{3-[1-hydroxy-2-

(methylamino)ethyl]phenyl}methanesulfonamide. Its key chemical identifiers and properties are

summarized below.
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Property Value Source

IUPAC Name

N-[3-[1-hydroxy-2-

(methylamino)ethyl]phenyl]met

hanesulfonamide

CAS Number 37571-84-9

Molecular Formula C10H16N2O3S

Molar Mass 244.31 g·mol−1

Synonyms

Amidefrine, MJ-1996, 3-

Methylsulfonamidyl-β-hydroxy-

N-methylphenethylamine

Pharmacology and Mechanism of Action
Amidephrine functions through both direct and indirect stimulation of adrenergic receptors. Its

primary mechanism involves direct binding to and activation of α1-adrenergic receptors on the

smooth muscle cells of blood vessels. This action triggers a cascade of intracellular events

characteristic of Gq protein-coupled receptors (GPCRs). Additionally, it can indirectly stimulate

the release of endogenous norepinephrine from sympathetic nerve endings, further amplifying

the activation of alpha-adrenergic receptors.

Alpha-1 adrenergic receptors consist of three subtypes: α1A, α1B, and α1D. All three subtypes

couple to the Gq/11 family of G proteins to activate phospholipase C (PLC). The activation of

PLC is the canonical signaling pathway for α1-adrenoceptors.

Upon agonist binding, the following cascade is initiated:

The α1-adrenoceptor, a G protein-coupled receptor (GPCR), is activated.

The associated heterotrimeric G protein, Gq, is activated.

Gq activates Phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

inositol trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum,

triggering the release of stored intracellular calcium (Ca2+).

DAG remains in the cell membrane and, along with the increased intracellular Ca2+,

activates Protein Kinase C (PKC).

This increase in intracellular calcium is the primary driver of smooth muscle contraction, leading

to effects like vasoconstriction. Beyond this primary pathway, α1-adrenoceptor activation can

also stimulate other effectors, including phospholipase A2 (PLA2), phospholipase D (PLD), and

the mitogen-activated protein kinase (MAPK) pathway.
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Canonical α1-adrenoceptor signaling pathway activated by Amidephrine.

Receptor Selectivity
Amidephrine is characterized by its selective agonist activity on α1-adrenoceptors with little to

no effect on α2-adrenoceptors. Studies conducted on isolated rat vas deferens demonstrated

that amidephrine's contractile effects were competitively inhibited by the α1-selective

antagonist prazosin, confirming its action at this receptor type. In the same preparation, it failed

to exert any effect on α2-adrenoceptors.
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While extensive quantitative binding data (Ki values) for amidephrine across all adrenoceptor

subtypes are not readily available in public literature, functional assays provide clear evidence

of its selectivity. The table below summarizes the available antagonist affinity data from

functional studies.
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Parameter Agonist Antagonist
Tissue
Preparation

Value Reference

pA2
(-)-

Amidephrine
Prazosin

Rat Vas

Deferens
8.19

pA2

(-)-

Phenylephrin

e

Prazosin
Rat Vas

Deferens
8.48

pA2
(-)-

Amidephrine

E-643

(Bunazosin)

Rat Vas

Deferens
8.36

pA2

(-)-

Phenylephrin

e

E-643

(Bunazosin)

Rat Vas

Deferens
8.25

The pA2

value is the

negative

logarithm of

the molar

concentration

of an

antagonist

that produces

a two-fold

shift in the

agonist's

concentration

-response

curve. Similar

pA2 values

for prazosin

against

amidephrine

and the

known α1-

agonist

phenylephrin
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e indicate

they act on

the same

receptor

population.

Experimental Protocols for Characterization
The characterization of a selective α1-agonist like amidephrine involves a series of standard

pharmacological assays to determine its binding affinity, functional potency, and efficacy.

This assay quantifies the affinity of a ligand (amidephrine) for a specific receptor (e.g., α1A,

α1B, α1D). It is typically performed as a competition assay.

Methodology:

Membrane Preparation: Cells stably expressing a specific human α1-adrenoceptor subtype

are cultured and harvested. The cell membranes are isolated through homogenization and

centrifugation.

Competition Binding: A constant concentration of a high-affinity radiolabeled antagonist (e.g.,

[3H]-prazosin) is incubated with the receptor-containing membranes.

Test Compound Addition: Increasing concentrations of the unlabeled test compound

(amidephrine) are added to compete with the radioligand for binding to the receptor.

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free

radioligand are then separated, typically by rapid filtration through glass fiber filters.

Quantification: The radioactivity trapped on the filters (representing the bound radioligand) is

measured using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50

(the concentration of amidephrine that inhibits 50% of the specific binding of the

radioligand). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
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Workflow for a competitive radioligand binding assay.

This assay measures the ability of an agonist to activate the receptor and trigger a downstream

cellular response, specifically the release of intracellular calcium.
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Methodology:

Cell Culture: A cell line (e.g., CHO or HEK293) stably or transiently expressing the α1-

adrenoceptor subtype of interest is cultured in microplates.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g.,

Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to

free Ca2+.

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A

baseline fluorescence reading is taken before different concentrations of amidephrine are

added to the wells to stimulate the receptors.

Signal Detection: The instrument continuously monitors the fluorescence intensity in each

well. Receptor activation leads to a rapid increase in intracellular Ca2+, causing a transient

spike in fluorescence.

Data Analysis: The peak fluorescence response is measured for each agonist concentration.

The data are normalized and plotted against the log concentration of amidephrine to

generate a concentration-response curve. The EC50 (concentration producing 50% of the

maximal response) and Emax (maximal effect) are determined from this curve, indicating the

agonist's potency and efficacy, respectively.
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Workflow for a fluorescence-based calcium mobilization assay.

This ex vivo method assesses the physiological effect of an agonist on a whole tissue,

providing valuable information on its functional activity in a more complex biological system.
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Methodology:

Tissue Dissection: A smooth muscle-containing tissue, such as the rat thoracic aorta or vas

deferens, is carefully dissected and mounted in an organ bath.

Organ Bath Setup: The tissue is suspended in a heated, oxygenated physiological salt

solution. One end is fixed, and the other is connected to an isometric force transducer to

measure muscle contraction.

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable

baseline is achieved.

Cumulative Concentration-Response Curve: Amidephrine is added to the bath in a

cumulative manner, with each subsequent concentration added only after the response to

the previous one has stabilized.

Data Recording: The contractile force is recorded at each concentration.

Data Analysis: The magnitude of the contraction is plotted against the log concentration of

amidephrine to determine the EC50 and Emax. To confirm the receptor involved, the

experiment can be repeated in the presence of a selective antagonist (like prazosin) to

generate a rightward shift in the concentration-response curve.

Therapeutic Applications
Amidephrine's primary clinical utility stems from its vasoconstrictive properties mediated by

α1-adrenoceptor agonism.

Nasal Decongestant: When applied topically, it constricts the dilated blood vessels in the

nasal mucosa, reducing blood flow and congestion.

Hypotension Management: It is used to manage acute hypotensive states, such as those

that can occur during surgery or in cases of septic shock, by increasing peripheral vascular

resistance and elevating blood pressure.

Conclusion
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Amidephrine is a well-characterized selective α1-adrenergic receptor agonist. Its mechanism

of action is centered on the activation of the Gq-PLC-IP3 signaling pathway, leading to

increased intracellular calcium and smooth muscle contraction. Its selectivity for the α1-

adrenoceptor has been confirmed through functional assays using selective antagonists. The

experimental protocols detailed herein represent the standard methodologies for characterizing

such compounds in drug discovery and development. Amidephrine serves as both a valuable

pharmacological tool for studying α1-adrenoceptor function and a therapeutic agent for

conditions requiring vasoconstriction.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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